An In-depth Technical Guide to (R)-Amino-N-benzyl-3-methoxypropionamide
An In-depth Technical Guide to (R)-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, also known by synonyms such as Desacetyl Lacosamide and (2R)-2-amino-N-benzyl-3-methoxypropanamide, is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2] Its primary relevance lies in its role as a key intermediate and a known impurity in the synthesis of the antiepileptic drug, Lacosamide.[3] Understanding the chemical and physical properties, synthesis, and biological context of this compound is crucial for the efficient and pure production of Lacosamide. This technical guide provides a comprehensive overview of (R)-Amino-N-benzyl-3-methoxypropionamide, consolidating available data to support research and development efforts.
Chemical Structure and Identification
The chemical structure of (R)-Amino-N-benzyl-3-methoxypropionamide is characterized by a central propionamide backbone with a methoxy group at the 3-position, an amino group at the 2-position in the (R)-configuration, and a benzyl group attached to the amide nitrogen.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide[1][2] |
| CAS Number | 196601-69-1[1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂[1][2] |
| Molecular Weight | 208.26 g/mol [1] |
| SMILES | COC--INVALID-LINK--N[1][2] |
| InChI Key | WPLANNRKFDHEKD-SNVBAGLBSA-N[1][2] |
| Synonyms | Desacetyl lacosamide, (2R)-2-amino-N-benzyl-3-methoxypropanamide, Lacosamide impurity D[1][2] |
Physicochemical Properties
While comprehensive, peer-reviewed data on the physicochemical properties of (R)-Amino-N-benzyl-3-methoxypropionamide are limited, information from chemical suppliers and databases provides some insight.
| Property | Value | Source |
| Appearance | Light yellow oil or off-white low-melting solid | [3][4] |
| Boiling Point (Predicted) | 421.9 ± 45.0 °C | [5] |
| Density (Predicted) | 1.107 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| pKa (Predicted) | 15.04 ± 0.46 | [5] |
Experimental Protocols and Synthesis
(R)-Amino-N-benzyl-3-methoxypropionamide is primarily synthesized as an intermediate in the production of Lacosamide. Several patented methods and research articles describe its preparation, often starting from D-serine. A general synthetic approach involves the protection of the amino group of D-serine, methylation of the hydroxyl group, amidation with benzylamine, and subsequent deprotection of the amino group.
One described method involves the following conceptual steps:
-
Protection of D-serine: The amino group of D-serine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Methylation: The hydroxyl group of the protected D-serine is methylated, typically using a methylating agent like methyl iodide in the presence of a base.
-
Amidation: The carboxylic acid of the resulting intermediate is coupled with benzylamine to form the N-benzyl amide.
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Deprotection: The protecting group on the amino group is removed to yield (R)-Amino-N-benzyl-3-methoxypropionamide.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for (R)-Amino-N-benzyl-3-methoxypropionamide are scarce. While some commercial suppliers offer this data upon request, it is not consistently found in peer-reviewed publications. The characterization is often mentioned in the context of impurity identification in Lacosamide synthesis.[6]
Biological Context and Signaling Pathways
The biological significance of (R)-Amino-N-benzyl-3-methoxypropionamide is intrinsically linked to its role as the direct precursor to Lacosamide. Lacosamide is an antiepileptic drug with a distinct mechanism of action.[7] It selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) in neurons.[7] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are characteristic of seizure states.
The mechanism does not significantly affect the fast inactivation of VGSCs, distinguishing Lacosamide from other sodium channel-blocking antiepileptic drugs like carbamazepine and phenytoin. This selective action is thought to contribute to its efficacy and tolerability profile.
Below is a diagram illustrating the proposed mechanism of action of Lacosamide, and by extension, the biological pathway relevant to its precursor.
Caption: Proposed mechanism of Lacosamide on voltage-gated sodium channels.
Experimental Workflow for Impurity Analysis
Given that (R)-Amino-N-benzyl-3-methoxypropionamide is a known impurity in Lacosamide production, a typical analytical workflow would involve its detection and quantification in the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a common method for this purpose.
References
- 1. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esschemco.com [esschemco.com]
- 4. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]
- 5. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
